N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-12-10-14(6-7-15(12)25-5)26(23,24)19-9-8-18-16-11-17(22(3)4)21-13(2)20-16/h6-7,10-11,19H,8-9H2,1-5H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVGYOMJFRNQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as electrostatic interactions. For instance, the compound could interact with its targets and induce changes in their function, leading to downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways. These could include pathways involved in cellular signaling, metabolism, and other cellular processes.
Pharmacokinetics
Similar compounds have been found to have specific pharmacokinetic properties. For instance, they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through various routes.
Result of Action
Similar compounds have been found to have various biological activities. These could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Action Environment
It is known that environmental factors such as ph and temperature can influence the action of similar compounds. For instance, these factors could affect the compound’s solubility, stability, and interaction with its targets.
Biological Activity
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment. Its unique structure, characterized by a pyrimidine core and various functional groups, suggests a multifaceted mechanism of action that warrants detailed investigation.
Chemical Structure and Properties
The compound has a molecular formula of C18H25N5O3S and a molecular weight of 427.5 g/mol. The presence of the dimethylamino group and methoxy substituent enhances its solubility and bioavailability, which are critical for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5O3S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarities to known kinase inhibitors. Kinase inhibitors play a crucial role in cancer therapy by disrupting signaling pathways that promote tumor growth. Preliminary studies suggest that compounds with similar structures exhibit the ability to inhibit specific kinases involved in cancer progression.
Antimicrobial Properties
This compound has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. These properties position it as a candidate for further development in treating bacterial infections.
While the exact mechanism of action for this compound remains unclear, it is hypothesized to involve several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling processes that lead to proliferation or apoptosis.
- Ion-Pair Complex Formation : Similar compounds have demonstrated the ability to form ion-associate complexes with other biomolecules, potentially influencing their activity.
Case Studies and Research Findings
Though direct studies on this compound are scarce, related compounds provide insights into its potential efficacy:
- Study on Pyrimidine Derivatives : Research on pyrimidine derivatives has shown promising results in inhibiting cancer cell lines through kinase inhibition mechanisms.
- Antibacterial Testing : Various studies have validated the antimicrobial properties of sulfonamide derivatives, suggesting that modifications can enhance their spectrum of activity.
Comparison with Similar Compounds
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8)
This compound shares a sulfonamide-pyrimidine scaffold but differs in key substituents:
- Pyrimidine substituents: Diethylamino (vs. dimethylamino) at position 4 and a phenyl linker (vs. ethyl linker).
- Benzene ring : Lacks the 3-methyl group present in the target compound.
- Molecular weight: 441.5 g/mol (vs. ~324 g/mol for the target compound), indicating increased hydrophobicity due to the diethylamino group and phenyl linker.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example)
- Core structure : Incorporates a pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring, absent in the target compound.
- Substituents : Fluorine atoms and a bulky chromen-4-one group enhance lipophilicity and steric hindrance.
- Physical properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound, likely due to the chromenone moiety.
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (Biopharmacule Catalog)
- Scaffold: Quinoline core with chloro-fluoro-phenylamino and cyano groups.
- Functional groups : Ethoxy and butenamide substituents introduce distinct hydrogen-bonding and solubility profiles compared to the target compound’s methoxy and sulfonamide groups.
Physicochemical Properties and Implications
*Calculated based on molecular formula (C₁₄H₂₀N₄O₃S).
Preparation Methods
General Sulfonamide Synthesis Methods
The sulfonamide functionality in N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide is typically prepared through one of several established methods.
Classical Sulfonyl Chloride Route
The most common approach for sulfonamide synthesis involves the reaction of sulfonyl chlorides with amines. For the target compound, this would involve reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriately protected ethylenediamine derivative.
The general reaction proceeds as follows:
- Formation of the sulfonyl chloride from the corresponding aromatic compound
- Nucleophilic substitution with an amine to form the sulfonamide bond
This reaction is typically performed under basic conditions using bases such as triethylamine, N,N-diisopropylethylamine (DIPEA), or pyridine to neutralize the hydrochloric acid formed during the reaction.
Preparation of Pyrimidine Core
The pyrimidine core of this compound is typically synthesized through one of several methods.
Condensation of 1,3-Dicarbonyl Compounds with Amidines
The 6-(dimethylamino)-2-methylpyrimidine core can be prepared by condensation of appropriate 1,3-dicarbonyl compounds with amidines under basic conditions:
- Reaction of a suitable β-ketoester with acetamidine
- Subsequent introduction of the dimethylamino group at position 6
This approach typically requires careful control of reaction conditions to achieve regioselectivity.
Specific Preparation Methods for this compound
Convergent Synthetic Approach
The most efficient route for preparing this compound involves a convergent synthesis strategy where the pyrimidine core and sulfonamide components are prepared separately and then coupled.
Synthesis of 4-chloro-6-(dimethylamino)-2-methylpyrimidine
- Starting with 2,4-dichloro-6-methylpyrimidine
- Selective substitution at position 4 with dimethylamine in THF at 0-25°C
- Purification by column chromatography
Synthesis of N-(2-aminoethyl)-4-methoxy-3-methylbenzenesulfonamide
- Reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with excess ethylenediamine (10 equivalents) in dichloromethane at 0°C
- Gradual warming to room temperature and stirring for 4-6 hours
- Extraction and purification to obtain the mono-substituted product
Final Coupling Reaction
The coupling of these two components typically follows this procedure:
- Reaction of 4-chloro-6-(dimethylamino)-2-methylpyrimidine with N-(2-aminoethyl)-4-methoxy-3-methylbenzenesulfonamide
- Use of a polar aprotic solvent such as DMF or DMSO
- Addition of a base (typically K₂CO₃, Cs₂CO₃, or DIPEA)
- Heating at 80-100°C for 12-24 hours
- Purification by column chromatography
This approach typically yields the final product in moderate to good yields (40-70%).
Linear Synthetic Approach
An alternative linear approach involves:
- Initial reaction of ethylenediamine with 4-methoxy-3-methylbenzenesulfonyl chloride to form the monoprotected diamine
- Subsequent reaction with 4-chloro-6-(dimethylamino)-2-methylpyrimidine
This approach may offer advantages for scale-up but typically results in lower overall yields compared to the convergent approach.
One-Pot Two-Step Parallel Amination Method
An innovative approach for preparing similar compounds involves a one-pot two-step parallel amination method:
- Initial sulfonylation: Reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with ethylenediamine in acetonitrile using DIPEA as a base at room temperature
- Subsequent arylation: Reaction of the intermediate with 4-chloro-6-(dimethylamino)-2-methylpyrimidine in N-methylpyrrolidone (NMP) at elevated temperatures (140°C) in the presence of DIPEA
This method has been demonstrated to be efficient for library synthesis of similar compounds with success rates of 69-75% and average yields of 36-44%.
Reaction Conditions and Optimization
The synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity.
Key Parameters for Sulfonamide Formation
| Parameter | Optimal Conditions | Effect on Reaction |
|---|---|---|
| Solvent | Acetonitrile or DCM | Enhances solubility and reaction rate |
| Temperature | 0-25°C | Controls selectivity |
| Base | DIPEA (2.5 equiv) | Neutralizes HCl and prevents disubstitution |
| Concentration | 0.1-0.3 M | Minimizes side reactions |
| Reaction time | 4-16 hours | Ensures complete conversion |
Key Parameters for Pyrimidine Coupling
| Parameter | Optimal Conditions | Effect on Reaction |
|---|---|---|
| Solvent | DMF or NMP | High boiling, promotes nucleophilic substitution |
| Temperature | 80-140°C | Overcomes activation energy barrier |
| Base | K₂CO₃ or DIPEA | Enhances nucleophilicity of amine |
| Catalyst | Optional: Cu or Pd catalysts | Accelerates reaction in difficult cases |
| Reaction time | 12-24 hours | Ensures complete conversion |
Purification Methods
Purification of this compound presents challenges due to the compound's polarity and potential for hydrogen bonding.
Chromatographic Purification
The most effective purification approach involves:
- Initial purification by flash column chromatography using gradients of dichloromethane/methanol or ethyl acetate/hexane
- Final purification by preparative HPLC using water/acetonitrile gradients with 0.1% formic or trifluoroacetic acid
Crystallization Techniques
Where applicable, crystallization from appropriate solvent systems can provide high-purity material:
- Dissolution in minimal hot ethyl acetate or acetone
- Slow addition of hexanes or petroleum ether
- Slow cooling to room temperature, followed by further cooling to 0-5°C
Industrial Scale-Up Considerations
The industrial preparation of this compound requires adaptations to the laboratory-scale procedures.
Process Development Strategies
For industrial scale synthesis, several factors must be considered:
- Replacement of hazardous solvents (DCM, DMF) with more environmentally friendly alternatives
- Use of continuous flow reactors for the sulfonamide formation step to control exothermicity
- Implementation of in-process controls to monitor reaction completion and purity
- Development of more efficient purification methods, potentially using continuous crystallization
Alternative Reagents for Scale-Up
| Laboratory Reagent | Industrial Alternative | Rationale |
|---|---|---|
| DIPEA | K₂CO₃ or Na₂CO₃ | Lower cost, easier handling |
| DMF | 2-MeTHF or CPME | Reduced environmental impact |
| Column chromatography | Recrystallization | Reduced solvent usage and cost |
| Sensitive organometallic reagents | More stable alternatives | Improved safety profile |
Analytical Methods for Confirming Structure and Purity
The structure and purity of synthesized this compound can be confirmed using various analytical techniques.
Spectroscopic Analysis
- ¹H and ¹³C NMR spectroscopy to confirm structure
- Mass spectrometry (HRMS) to confirm molecular formula
- IR spectroscopy to identify key functional groups (sulfonamide, amine, etc.)
Purity Assessment
- HPLC with UV detection using various column chemistries and mobile phases
- Capillary electrophoresis for charged impurities
- Elemental analysis to confirm composition
Q & A
Q. What are the optimal synthetic routes for N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by sulfonamide coupling. Key steps include:
- Nucleophilic substitution for pyrimidine ring functionalization (e.g., dimethylamino group introduction via alkylation) .
- Sulfonamide coupling using activated sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) are standard. Purity is verified via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. How can structural integrity and conformation be confirmed for this compound?
- Methodological Answer :
- X-ray crystallography resolves the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
- Spectroscopic techniques :
- ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine NH at δ 8.2–8.5 ppm) .
- HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₈N₆O₃S: 429.1921) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrimidine or benzene rings) influence bioactivity or physicochemical properties?
- Methodological Answer :
- Comparative SAR Studies :
| Substituent Modification | Effect on LogP | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Methoxy → Ethoxy | ↑ Lipophilicity | ↓ Enzyme inhibition | |
| Dimethylamino → Piperidinyl | ↑ Solubility | ↑ Target affinity |
- Rational Design : Computational modeling (e.g., DFT for electronic effects, molecular docking for target interactions) guides modifications .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Pool data from independent studies to identify outliers. For example, discrepancies in IC₅₀ may arise from differences in compound solubility (DMSO vs. saline) .
Q. How can reaction yields be improved while minimizing by-products during scale-up?
- Methodological Answer :
- Process Optimization :
- Temperature Control : Maintain 60–70°C during sulfonamide coupling to prevent decomposition .
- Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce nitro intermediates efficiently .
- By-Product Analysis : LC-MS identifies impurities (e.g., unreacted sulfonyl chloride), addressed via iterative solvent screening (e.g., THF → DCM) .
Data Contradiction Analysis
Q. Why do some studies report high metabolic stability while others note rapid clearance?
- Methodological Answer :
- In Vitro vs. In Vivo Context : Cytochrome P450 isoforms (e.g., CYP3A4) may metabolize the compound differently in human liver microsomes vs. murine models .
- Structural Instability : The dimethylamino group may undergo N-demethylation under acidic conditions (pH < 4), altering pharmacokinetics .
Experimental Design Considerations
Q. What in vitro models are most appropriate for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
- Cell-Based Assays :
- NF-κB Inhibition : THP-1 monocytes stimulated with LPS, measuring IL-6 suppression via ELISA .
- COX-2 Activity : Use recombinant COX-2 enzyme with arachidonic acid substrate; monitor PGE₂ production .
Key Challenges in Characterization
- Crystallization Difficulties : Polar sulfonamide groups often lead to amorphous solids. Additives like hexane or seed crystals improve crystal lattice formation .
- Dynamic Proton Exchange : NH protons in the pyrimidine ring may broaden NMR signals. Use DMSO-d₆ at elevated temperatures (50°C) to sharpen peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
